4-Ethyl-5-fluoro-6-(5-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine
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Overview
Description
4-Ethyl-5-fluoro-6-(5-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine is a complex organic compound that features a unique combination of fluorine, trifluoromethyl, and oxadiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-fluoro-6-(5-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine involves multiple steps, including the formation of the pyrimidine core, the introduction of the fluorine and ethyl groups, and the incorporation of the oxadiazole moiety. Common synthetic routes may involve:
Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Fluorine and Ethyl Groups: These groups can be introduced via electrophilic substitution reactions.
Incorporation of the Oxadiazole Moiety: This step may involve the reaction of a suitable precursor with a trifluoromethylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-fluoro-6-(5-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can result in various substituted derivatives.
Scientific Research Applications
4-Ethyl-5-fluoro-6-(5-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-fluoro-6-(5-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine and trifluoromethyl groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine:
Travoprost: A prostaglandin analogue containing a trifluoromethyl group, used in the treatment of glaucoma.
Uniqueness
4-Ethyl-5-fluoro-6-(5-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine is unique due to its combination of fluorine, trifluoromethyl, and oxadiazole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H18F4N6O |
---|---|
Molecular Weight |
386.35 g/mol |
IUPAC Name |
2-[[5-(6-ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H18F4N6O/c1-2-11-13(17)14(22-8-21-11)26-5-9-3-25(4-10(9)6-26)7-12-23-24-15(27-12)16(18,19)20/h8-10H,2-7H2,1H3 |
InChI Key |
AGNJCCRWMVBVAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CC3CN(CC3C2)CC4=NN=C(O4)C(F)(F)F)F |
Origin of Product |
United States |
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